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molecular formula C14H10F4O B8290710 3'-(Difluoromethyl)-2,5'-difluoro-5-methoxybiphenyl

3'-(Difluoromethyl)-2,5'-difluoro-5-methoxybiphenyl

Cat. No. B8290710
M. Wt: 270.22 g/mol
InChI Key: LSPAWEDXLYLWSJ-UHFFFAOYSA-N
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Patent
US09212182B2

Procedure details

To a 250-mL RBF was added 3′-(difluoromethyl)-2,5′-difluoro-5-methoxy-1,1′-biphenyl (642 mg, 2.376 mmol) and sulfuric acid (69.7 μl, 1.307 mmol). DCM (3960 μl) and AcOH (3960 μl) were added to give a colorless clear solution. To this solution was added n-iodosuccinimide (238 μl, 2.376 mmol) as a solid in a single portion to give a maroon-colored solution. After 3 h at rt, the mixture was diluted with DCM (30 mL), washed with water (10 mL), washed with saturated aq. sodium thiosulfate (10 mL, DCM was upper layer for separation), dried over sodium sulfate, filtered, and concentrated. The residue was purified by chromatography on silica gel (50-g silica gel column, 0-5% EtOAc/Heptane) to provide 3′-(difluoromethyl)-2,5′-difluoro-4-iodo-5-methoxy-1,1′-biphenyl (771 mg, 1.946 mmol, 82% yield) as a white solid. 1H NMR (400 MHz, DMSO-d6) δ 7.80-7.87 (m, 1H), 7.67-7.73 (m, 1H), 7.63-7.67 (m, 1H), 7.48-7.57 (m, 1H), 7.08-7.18 (m, 2H), 3.91 (d, J=2.54 Hz, 3H)
Quantity
642 mg
Type
reactant
Reaction Step One
Quantity
69.7 μL
Type
reactant
Reaction Step One
Quantity
238 μL
Type
reactant
Reaction Step Two
Name
Quantity
30 mL
Type
solvent
Reaction Step Three
Name
Quantity
3960 μL
Type
reactant
Reaction Step Four
Name
Quantity
3960 μL
Type
solvent
Reaction Step Four

Identifiers

REACTION_CXSMILES
[F:1][CH:2]([F:19])[C:3]1[CH:4]=[C:5]([C:10]2[CH:15]=[C:14]([O:16][CH3:17])[CH:13]=[CH:12][C:11]=2[F:18])[CH:6]=[C:7]([F:9])[CH:8]=1.S(=O)(=O)(O)O.CC(O)=O.C1C(=O)N([I:36])C(=O)C1>C(Cl)Cl>[F:19][CH:2]([F:1])[C:3]1[CH:4]=[C:5]([C:10]2[CH:15]=[C:14]([O:16][CH3:17])[C:13]([I:36])=[CH:12][C:11]=2[F:18])[CH:6]=[C:7]([F:9])[CH:8]=1

Inputs

Step One
Name
Quantity
642 mg
Type
reactant
Smiles
FC(C=1C=C(C=C(C1)F)C1=C(C=CC(=C1)OC)F)F
Name
Quantity
69.7 μL
Type
reactant
Smiles
S(O)(O)(=O)=O
Step Two
Name
Quantity
238 μL
Type
reactant
Smiles
C1CC(=O)N(C1=O)I
Step Three
Name
Quantity
30 mL
Type
solvent
Smiles
C(Cl)Cl
Step Four
Name
Quantity
3960 μL
Type
reactant
Smiles
CC(=O)O
Name
Quantity
3960 μL
Type
solvent
Smiles
C(Cl)Cl

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
to give a colorless clear solution
CUSTOM
Type
CUSTOM
Details
to give a maroon-colored solution
WASH
Type
WASH
Details
washed with water (10 mL)
WASH
Type
WASH
Details
washed with saturated aq. sodium thiosulfate (10 mL, DCM was upper layer for separation)
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried over sodium sulfate
FILTRATION
Type
FILTRATION
Details
filtered
CONCENTRATION
Type
CONCENTRATION
Details
concentrated
CUSTOM
Type
CUSTOM
Details
The residue was purified by chromatography on silica gel (50-g silica gel column, 0-5% EtOAc/Heptane)

Outcomes

Product
Details
Reaction Time
3 h
Name
Type
product
Smiles
FC(C=1C=C(C=C(C1)F)C1=C(C=C(C(=C1)OC)I)F)F
Measurements
Type Value Analysis
AMOUNT: AMOUNT 1.946 mmol
AMOUNT: MASS 771 mg
YIELD: PERCENTYIELD 82%
YIELD: CALCULATEDPERCENTYIELD 81.9%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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